An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Amino-3,5-dibromo-6-fluorobenzoic acid, identified by its CAS number 175135-10-1 , is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1][2][][4][5] Its unique structure, featuring an aminobenzoic acid core strategically substituted with two bromine atoms and a fluorine atom, offers a confluence of reactive sites and modulating electronic properties. This guide provides an in-depth exploration of its synthesis, key physicochemical properties, and its burgeoning role in the landscape of modern drug discovery. The strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[6]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is paramount for its effective utilization in synthetic chemistry and drug design. The presence of both acidic (carboxylic acid) and basic (amino) functional groups, in conjunction with the lipophilic character imparted by the bromine atoms, results in a molecule with unique solubility and reactivity profiles.
Table 1: Physicochemical Properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
| Property | Value | Source |
| CAS Number | 175135-10-1 | [2] |
| Molecular Formula | C₇H₄Br₂FNO₂ | [2] |
| Molecular Weight | 312.93 g/mol | [2] |
| Predicted XlogP | 2.8 | [7] |
| Predicted Hydrogen Bond Donor Count | 2 | [7] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [7] |
Strategic Synthesis: A Plausible Pathway via Electrophilic Bromination
A logical and efficient synthetic route to 2-Amino-3,5-dibromo-6-fluorobenzoic acid involves the direct electrophilic bromination of the readily available starting material, 2-amino-6-fluorobenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The carboxylic acid group is a deactivating meta-director. In this case, the powerful activating effect of the amino group will direct the incoming bromine electrophiles to the positions ortho and para to it.
Caption: Plausible synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the bromination of activated aromatic rings using N-bromosuccinimide (NBS), a reliable and easy-to-handle brominating agent.[4][16][17][18]
Materials:
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2-Amino-6-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of 2-amino-6-fluorobenzoic acid in a suitable solvent such as DMF or acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation and Characterization: The crude product can be further purified by recrystallization or column chromatography to afford pure 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and selectivity compared to liquid bromine.[4]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the electrophilic aromatic substitution.
-
Aqueous Work-up: The aqueous work-up is essential to remove the succinimide byproduct and any unreacted NBS. The bicarbonate wash neutralizes any acidic byproducts.
Applications in Drug Discovery and Organic Synthesis
Halogenated anthranilic acid derivatives are a privileged scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[19][20] The specific substitution pattern of 2-Amino-3,5-dibromo-6-fluorobenzoic acid makes it a valuable precursor for creating novel compounds with potential therapeutic applications.
Caption: Potential applications stemming from key reactions.
The amino and carboxylic acid functionalities can be readily transformed into a variety of other functional groups or used to construct heterocyclic ring systems such as quinazolinones, which are known to exhibit a broad spectrum of biological activities including anticancer and antimicrobial properties. Furthermore, the bromine atoms serve as versatile handles for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule. The fluorine atom can enhance binding interactions with target proteins and improve metabolic stability, making this building block particularly attractive for the development of new therapeutics.[21]
Safety and Handling
As with all chemical reagents, 2-Amino-3,5-dibromo-6-fluorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of functional groups and halogen substituents provides a powerful platform for the creation of novel and complex molecules with a wide range of potential therapeutic applications. The synthetic protocol outlined in this guide offers a practical and efficient route to this important intermediate, empowering researchers to explore its full potential in their scientific endeavors.
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